1,4,9-Triazaspiro[5.5]undecan-5-one dihydrochloride 1,4,9-Triazaspiro[5.5]undecan-5-one dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1638221-35-8
VCID: VC2762477
InChI: InChI=1S/C8H15N3O.2ClH/c12-7-8(11-6-5-10-7)1-3-9-4-2-8;;/h9,11H,1-6H2,(H,10,12);2*1H
SMILES: C1CNCCC12C(=O)NCCN2.Cl.Cl
Molecular Formula: C8H17Cl2N3O
Molecular Weight: 242.14 g/mol

1,4,9-Triazaspiro[5.5]undecan-5-one dihydrochloride

CAS No.: 1638221-35-8

Cat. No.: VC2762477

Molecular Formula: C8H17Cl2N3O

Molecular Weight: 242.14 g/mol

* For research use only. Not for human or veterinary use.

1,4,9-Triazaspiro[5.5]undecan-5-one dihydrochloride - 1638221-35-8

Specification

CAS No. 1638221-35-8
Molecular Formula C8H17Cl2N3O
Molecular Weight 242.14 g/mol
IUPAC Name 1,4,9-triazaspiro[5.5]undecan-5-one;dihydrochloride
Standard InChI InChI=1S/C8H15N3O.2ClH/c12-7-8(11-6-5-10-7)1-3-9-4-2-8;;/h9,11H,1-6H2,(H,10,12);2*1H
Standard InChI Key OXFSLLMEPPTYDY-UHFFFAOYSA-N
SMILES C1CNCCC12C(=O)NCCN2.Cl.Cl
Canonical SMILES C1CNCCC12C(=O)NCCN2.Cl.Cl

Introduction

Chemical Properties

Structure and Identification

1,4,9-Triazaspiro[5.5]undecan-5-one dihydrochloride consists of a spiro ring system with three nitrogen atoms strategically positioned within the bicyclic framework. The parent compound, 1,4,9-Triazaspiro[5.5]undecan-5-one, is modified by the addition of two hydrochloride ions, creating the dihydrochloride salt form. Its unique structure contributes to its chemical behavior and potential biological interactions.

Table 1: Basic Identification Parameters of 1,4,9-Triazaspiro[5.5]undecan-5-one Dihydrochloride

ParameterValueReference
CAS Number1638221-35-8
Molecular FormulaC8H17Cl2N3O
Molecular Weight242.14 g/mol
IUPAC Name1,4,9-triazaspiro[5.5]undecan-5-one;dihydrochloride
Parent Compound IDCID 51072193

Physical and Chemical Characteristics

The compound's physical and chemical characteristics are largely influenced by its spirocyclic structure and the presence of the dihydrochloride moiety. The salt form significantly enhances its solubility in polar solvents, a critical feature for applications in biological systems and pharmaceutical formulations . The presence of multiple nitrogen atoms within the structure suggests potential for coordination chemistry and interactions with biological macromolecules, which could be relevant for its pharmacological activities .

Table 2: Structural Identifiers of 1,4,9-Triazaspiro[5.5]undecan-5-one Dihydrochloride

Identifier TypeValueReference
InChIInChI=1S/C8H15N3O.2ClH/c12-7-8(11-6-5-10-7)1-3-9-4-2-8;;/h9,11H,1-6H2,(H,10,12);2*1H
InChIKeyOXFSLLMEPPTYDY-UHFFFAOYSA-N
SMILESC1CNCCC12C(=O)NCCN2.Cl.Cl
Canonical SMILESC1CNCCC12C(=O)NCCN2.Cl.Cl
WeightVolume for 1 mM SolutionVolume for 5 mM SolutionVolume for 10 mM SolutionReference
1 mg4.1322 mL0.8264 mL0.4132 mL
5 mg20.6612 mL4.1322 mL2.0661 mL
10 mg41.3223 mL8.2645 mL4.1322 mL

Applications and Research Areas

Coordination Chemistry

The presence of multiple nitrogen atoms within the structure of 1,4,9-Triazaspiro[5.5]undecan-5-one dihydrochloride suggests potential applications in coordination chemistry . These nitrogen centers can serve as electron donors in the formation of coordination complexes with various metal ions. Such complexes may exhibit interesting catalytic, spectroscopic, or biological properties, warranting investigation in coordination chemistry research.

Table 4: Comparison of 1,4,9-Triazaspiro[5.5]undecan-5-one Dihydrochloride with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Structural DifferenceReference
1,4,9-Triazaspiro[5.5]undecan-5-one (parent)C8H15N3O169.23No hydrochloride groups
1,4-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-oneC10H19N3O197.28Additional methyl groups at positions 1 and 4
4-Isobutyl-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-oneC13H25N3O239.36Additional isobutyl at position 4 and methyl at position 1

Comparison with Related Compounds

1,4,9-Triazaspiro[5.5]undecan-5-one dihydrochloride belongs to a family of triazaspiro compounds, sharing structural similarities with several related compounds that have been investigated for their chemical properties and potential applications. The parent compound, 1,4,9-Triazaspiro[5.5]undecan-5-one, serves as the foundation for various derivatives with modified substituents .

Derivatives such as 1,4-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one feature additional methyl groups at positions 1 and 4, altering the electronic properties and potential biological interactions of the compound. More complex derivatives like 4-Isobutyl-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one incorporate larger substituents, potentially impacting receptor binding and pharmacological activities. Comparative studies of these structurally related compounds could provide valuable insights into structure-activity relationships, guiding future research and development efforts.

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